4-Amino-2-fluoro-5-nitrobenzoic acid 4-Amino-2-fluoro-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 807327-07-7
VCID: VC2946782
InChI: InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
SMILES: C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O
Molecular Formula: C7H5FN2O4
Molecular Weight: 200.12 g/mol

4-Amino-2-fluoro-5-nitrobenzoic acid

CAS No.: 807327-07-7

Cat. No.: VC2946782

Molecular Formula: C7H5FN2O4

Molecular Weight: 200.12 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-fluoro-5-nitrobenzoic acid - 807327-07-7

Specification

CAS No. 807327-07-7
Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
IUPAC Name 4-amino-2-fluoro-5-nitrobenzoic acid
Standard InChI InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
Standard InChI Key LUOJJGUZYDDOBW-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O

Introduction

4-Amino-2-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4. It is a derivative of benzoic acid, featuring amino, fluoro, and nitro functional groups. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of 4-amino-2-fluoro-5-nitrobenzoic acid can be achieved through several methods, including nucleophilic fluorination reactions. Industrial production typically involves large-scale nitration and fluorination processes under controlled conditions to ensure high yield and purity.

Synthesis MethodDescriptionYield
Nucleophilic FluorinationUsing fluoride salts in polar aprotic solventsHigh purity
Industrial ProductionLarge-scale nitration and fluorinationHigh yield

Chemical Reactions

4-Amino-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.

  • Reduction: The compound can be reduced to form different derivatives using reagents like lithium aluminum hydride.

  • Substitution: The fluoro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideDerivatives with reduced nitro groups
ReductionLithium aluminum hydride, catalytic hydrogenation4-Amino-2-fluoro-5-aminobenzoic acid
SubstitutionAmines, thiolsSubstituted benzoic acid derivatives

Applications

This compound has several applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated as a biochemical probe and in enzyme interaction studies.

  • Medicine: Explored for antimicrobial and anticancer properties.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

CompoundFunctional GroupsReactivity
4-Amino-2-fluoro-5-nitrobenzoic acidAmino, fluoro, nitroHighly reactive due to multiple functional groups
2-Fluoro-5-nitrobenzoic acidFluoro, nitroLess versatile without the amino group
2-Amino-4-fluoro-5-nitrobenzoic acidAmino, fluoro, nitroSimilar structure but different substitution pattern

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